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Introduction
Arylboronic acids are a cornerstone of modern organic synthesis and medicinal chemistry.

Their stability, low toxicity, and versatile reactivity make them indispensable building blocks,

most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the

formation of carbon-carbon bonds.[1][2] This class of compounds has seen a surge in interest

within drug discovery, with several boronic acid-containing drugs approved for therapeutic use.

[3]

(3-Cyclobutylphenyl)boronic acid is a member of this important class of molecules. The

presence of the cyclobutyl substituent at the meta position of the phenyl ring introduces specific

steric and electronic properties that can influence its reactivity, solubility, and interaction with

biological targets. Understanding the fundamental physicochemical properties of this

compound is crucial for its effective utilization in synthetic chemistry and drug design. This

guide provides a comprehensive overview of the key physicochemical characteristics of (3-
Cyclobutylphenyl)boronic acid, including its structural features, solubility, acidity, and

spectroscopic profile. Where direct experimental data for this specific molecule is not available,

we will draw upon established principles and data from closely related analogues, such as

phenylboronic acid, to provide well-grounded estimations. This document also outlines detailed
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experimental protocols for the determination of these properties, offering a practical framework

for researchers.

Molecular Structure and General Properties
The molecular structure of (3-Cyclobutylphenyl)boronic acid consists of a phenyl ring

substituted with a boronic acid group [-B(OH)₂] and a cyclobutyl group at the 1 and 3 positions,

respectively. The boron atom in boronic acids is sp² hybridized, resulting in a trigonal planar

geometry around the boron atom.[4]

The cyclobutyl group is a non-polar, saturated alkyl substituent. Its presence at the meta

position is expected to have a modest electron-donating effect on the aromatic ring through

induction. This can subtly influence the acidity of the boronic acid and the reactivity of the

molecule in cross-coupling reactions. Furthermore, the lipophilicity of the cyclobutyl moiety will

likely impact the solubility profile of the compound compared to unsubstituted phenylboronic

acid.

Property Value Source/Method

Molecular Formula C₁₀H₁₃BO₂ -

Molecular Weight 176.02 g/mol Calculated

Appearance
White to off-white solid

(predicted)

Analogy to similar

compounds[4]

Melting Point
Not available. Expected to be

a crystalline solid.
-

Boiling Point Not available -

Solubility
The solubility of a compound is a critical parameter in both its synthesis and its formulation as a

potential therapeutic agent. Phenylboronic acid itself has limited solubility in water

(approximately 10 g/L at 20°C) but is soluble in many polar organic solvents like diethyl ether

and methanol.[5][6]
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The introduction of a cyclobutyl group at the meta-position increases the molecule's

lipophilicity. Consequently, (3-Cyclobutylphenyl)boronic acid is expected to exhibit lower

solubility in water and higher solubility in non-polar organic solvents such as hexanes and

toluene, compared to phenylboronic acid.

Experimental Protocol for Solubility Determination
A common method for determining the solubility of crystalline compounds is the dynamic

method, which involves measuring the temperature at which a solid-liquid equilibrium is

achieved for a sample of known composition.[7][8]

Step-by-Step Methodology:

Sample Preparation: A precise amount of (3-Cyclobutylphenyl)boronic acid and the

chosen solvent are weighed into a sealed vial to create a biphasic sample of known mole

fraction.

Heating and Observation: The vial is placed in a temperature-controlled apparatus and

heated at a slow, constant rate (e.g., 0.3 K/h) with vigorous stirring.[7]

Equilibrium Point Detection: The disappearance of turbidity, indicating the complete

dissolution of the solid, is monitored. This can be done visually or, more accurately, by

measuring the light intensity passing through the sample with a luminance probe.[8] The

temperature at which the last solid particles dissolve is recorded as the solubility temperature

for that specific composition.

Data Analysis: The experiment is repeated with different mole fractions of the solute to

construct a solubility curve (temperature vs. mole fraction).
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Diagram: Workflow for dynamic solubility determination.
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Acidity (pKa)
Boronic acids are generally considered weak Lewis acids.[4] The boron atom, with its empty p-

orbital, can accept a hydroxide ion from water to form a tetrahedral boronate species, releasing

a proton in the process.[3] The pKa of phenylboronic acid is approximately 8.83 in water.[9]

The cyclobutyl group at the meta position is weakly electron-donating. Electron-donating

groups tend to increase the pKa of arylboronic acids, making them less acidic.[3] Therefore, the

pKa of (3-Cyclobutylphenyl)boronic acid is expected to be slightly higher than that of

phenylboronic acid.

Experimental Protocol for pKa Determination
Potentiometric titration is a standard and reliable method for determining the pKa of acidic and

basic compounds.[10]

Step-by-Step Methodology:

Solution Preparation: A solution of (3-Cyclobutylphenyl)boronic acid of known

concentration is prepared in water or a mixed solvent system (if solubility is low).

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated

pH electrode and a magnetic stirrer.

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise

increments using an automatic titrator.

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is the pH at

which half of the boronic acid has been neutralized (the half-equivalence point). The data

can be fitted to the Henderson-Hasselbalch equation for a more precise determination.[11]
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Diagram: Workflow for pKa determination by potentiometric titration.
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Spectroscopic Properties
Spectroscopic techniques are essential for the structural elucidation and purity assessment of

(3-Cyclobutylphenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic

protons and the protons of the cyclobutyl ring. The aromatic protons will appear as complex

multiplets in the range of 7.0-8.0 ppm. The protons of the cyclobutyl ring will appear as

multiplets in the upfield region, typically between 1.5-3.5 ppm.

¹³C NMR: The ¹³C NMR spectrum will show signals for the six aromatic carbons and the

carbons of the cyclobutyl ring. The carbon atom attached to the boron (ipso-carbon) may be

difficult to observe due to quadrupolar relaxation.

¹¹B NMR: ¹¹B NMR is a powerful tool for characterizing boronic acids.[12] A single resonance

is expected in the range of 28-33 ppm for the trigonal sp²-hybridized boron atom.[13] This

signal will shift upfield upon formation of a tetrahedral boronate ester.[12]

Note on Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers

called boroxines.[14] This can lead to complex or broad NMR spectra. To mitigate this, NMR

spectra can be run in d₄-methanol, which breaks up the boroxine structure through solvent

exchange.[15]

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule.

Key characteristic absorption bands for (3-Cyclobutylphenyl)boronic acid are expected at:

~3200-3600 cm⁻¹: Broad O-H stretching, indicative of the hydroxyl groups and hydrogen

bonding.[16]

~1350-1410 cm⁻¹: Strong B-O stretching.[16][17]

~1000-1100 cm⁻¹: B-C stretching.[18]

~2850-3000 cm⁻¹: C-H stretching of the cyclobutyl and aromatic rings.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule. Electrospray ionization (ESI) in negative mode is often effective for the analysis of

boronic acids, typically showing an intense [M-H]⁻ ion.[19] A challenge in the mass

spectrometry of boronic acids is their tendency to form boroxines, which can complicate the

interpretation of the spectra.[14] Ultra-high-performance liquid chromatography coupled with

mass spectrometry (UPLC-MS) is a suitable technique for the analysis of a range of boronic

acids.[19][20]

NMR Spectroscopy Other Spectroscopies

Sample of
(3-Cyclobutylphenyl)boronic acid

¹H NMR ¹³C NMR ¹¹B NMR FT-IR LC-MS (ESI)
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Diagram: General workflow for spectroscopic characterization.

Application in Suzuki-Miyaura Cross-Coupling
The primary application of (3-Cyclobutylphenyl)boronic acid is as a coupling partner in

Suzuki-Miyaura reactions. This palladium-catalyzed reaction allows for the formation of a C-C

bond between the cyclobutylphenyl moiety and various sp²-hybridized carbon atoms (e.g., from

aryl or vinyl halides/triflates).[2] This reaction is fundamental to the synthesis of complex

organic molecules, including many active pharmaceutical ingredients.[21]

The catalytic cycle involves three main steps: oxidative addition of the organic halide to the

Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium

center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[2]
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Diagram: The Suzuki-Miyaura cross-coupling cycle.

Conclusion
(3-Cyclobutylphenyl)boronic acid is a valuable building block for organic synthesis and drug

discovery. Its physicochemical properties are largely governed by the interplay between the

boronic acid functional group and the cyclobutyl substituent on the phenyl ring. While specific

experimental data for this compound is sparse, a thorough understanding of its properties can

be extrapolated from the well-studied behavior of phenylboronic acid and its derivatives. The

experimental protocols outlined in this guide provide a robust framework for researchers to

determine the key physicochemical parameters of (3-Cyclobutylphenyl)boronic acid,
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enabling its effective application in the laboratory and in the development of novel chemical

entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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